molecular formula C17H20N2O4S B5065355 N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide

N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide

Cat. No. B5065355
M. Wt: 348.4 g/mol
InChI Key: ZHECTRYTJBPIGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide, also known as HPMCAS, is a synthetic polymer that is widely used in the pharmaceutical industry. It is a popular excipient that is used to improve the solubility and bioavailability of poorly soluble drugs. HPMCAS is also used as a coating agent for tablets and capsules, and as a stabilizer for protein-based drugs.

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide is not fully understood. However, it is believed that N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide forms a complex with the drug molecule, which enhances the solubility and dissolution rate of the drug. The complex also protects the drug molecule from degradation in the gastrointestinal tract, which improves its bioavailability.
Biochemical and Physiological Effects:
N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide is considered to be a safe excipient, with no significant biochemical or physiological effects. It is not metabolized by the body, and is excreted unchanged in the feces.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide in lab experiments include its ability to improve the solubility and bioavailability of poorly soluble drugs, as well as its stability and compatibility with other excipients. However, one limitation of N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide is its high cost, which may limit its use in certain applications.

Future Directions

There are several future directions for research on N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide. One area of research is the development of new formulations that incorporate N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide to improve the solubility and bioavailability of drugs. Another area of research is the study of the mechanism of action of N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide, which could lead to the development of new excipients with similar properties. Additionally, research could be conducted on the use of N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide in the delivery of gene therapy and other biologics.

Synthesis Methods

N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide is synthesized by reacting hydroxypropyl methylcellulose (HPMC) with methanesulfonyl chloride and 3-hydroxybenzoic acid. The resulting product is then reacted with N-methylpropylamine to form N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide.

Scientific Research Applications

N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide has been extensively studied in the pharmaceutical industry for its ability to improve the solubility and bioavailability of poorly soluble drugs. It has been used in the formulation of a wide range of drugs, including anti-cancer drugs, anti-inflammatory drugs, and anti-viral drugs.

properties

IUPAC Name

N-(3-hydroxyphenyl)-3-[methyl(propyl)sulfamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-3-10-19(2)24(22,23)16-9-4-6-13(11-16)17(21)18-14-7-5-8-15(20)12-14/h4-9,11-12,20H,3,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHECTRYTJBPIGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxyphenyl)-3-[methyl(propyl)sulfamoyl]benzamide

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